molecular formula C5H6ClNS3 B8105689 5-Chloro-2,4-bis(methylthio)thiazole CAS No. 2007919-37-9

5-Chloro-2,4-bis(methylthio)thiazole

Cat. No.: B8105689
CAS No.: 2007919-37-9
M. Wt: 211.8 g/mol
InChI Key: QNPLKRDRWZJLFE-UHFFFAOYSA-N
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Description

5-Chloro-2,4-bis(methylthio)thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with chlorine and two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-bis(methylthio)thiazole typically involves the reaction of 2,4-bis(methylthio)thiazole with chlorine or chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-bis(methylthio)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to a variety of substituted thiazoles.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2,4-bis(methylthio)thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: There is interest in the compound's potential medicinal applications, particularly in the development of drugs targeting specific diseases. Its unique structure may offer advantages in drug design and efficacy.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Chloro-2,4-bis(methylthio)thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

  • 5-Bromo-2-chloro-4-(methylthio)pyrimidine

Uniqueness: 5-Chloro-2,4-bis(methylthio)thiazole is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-chloro-2,4-bis(methylsulfanyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS3/c1-8-4-3(6)10-5(7-4)9-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPLKRDRWZJLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278206
Record name Thiazole, 5-chloro-2,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-37-9
Record name Thiazole, 5-chloro-2,4-bis(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 5-chloro-2,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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